trans-2-Aminocyclohexanecarbonitrile hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Aminocyclohexanecarbonitrile hydrochloride salt: is a chemical compound with the molecular formula C7H13ClN2. It is a derivative of cyclohexane, featuring an amino group and a nitrile group on the cyclohexane ring. This compound is often used in various scientific experiments and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclohexanecarbonitrile hydrochloride salt typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by hydrogenation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Aminocyclohexanecarbonitrile hydrochloride salt can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of trans-2-Aminocyclohexanamine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of trans-2-Aminocyclohexanamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on cellular processes and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism by which trans-2-Aminocyclohexanecarbonitrile hydrochloride salt exerts its effects involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in binding to enzymes and receptors, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
trans-2-Aminocyclohexanol hydrochloride: Similar structure but with a hydroxyl group instead of a nitrile group.
trans-4-Aminocyclohexanecarbonitrile hydrochloride: Similar structure but with the amino and nitrile groups on different positions of the cyclohexane ring
Uniqueness: trans-2-Aminocyclohexanecarbonitrile hydrochloride salt is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUIYULCKXPPX-UOERWJHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.